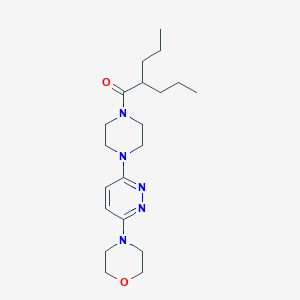
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, commonly known as FQI1, is a synthetic compound that has been used in scientific research to target and inhibit the activity of the enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has been identified as a potential target for cancer therapy. FQI1 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
FQI1 works by binding to the catalytic domain of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide and inhibiting its activity, leading to the accumulation of DNA damage and cell death. FQI1 has been shown to be highly selective for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, with minimal effects on other PARP family members.
Biochemical and Physiological Effects
FQI1 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of FQI1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FQI1 in lab experiments is its high selectivity for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, which allows for targeted inhibition of this enzyme. FQI1 has also shown promising results in preclinical studies as a potential anti-cancer agent. However, FQI1 has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Orientations Futures
For research on FQI1 include further investigation of its anti-cancer properties and potential use in combination with other cancer therapies. Studies on the biochemical and physiological effects of FQI1 in different cell types and disease models are also needed. Additionally, the development of more stable and soluble analogs of FQI1 could improve its effectiveness in lab experiments and potential clinical use.
Méthodes De Synthèse
The synthesis of FQI1 involves several steps, including the reaction of 6-fluoro-4-hydroxyquinoline-3-carbonyl chloride with N,N-dimethylindoline-5-sulfonamide in the presence of a base, followed by purification and characterization. The yield of FQI1 can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
FQI1 has been used in scientific research to investigate the role of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide in cancer and other diseases. Studies have shown that inhibition of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide with FQI1 can induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(2)29(27,28)14-4-6-18-12(9-14)7-8-24(18)20(26)16-11-22-17-5-3-13(21)10-15(17)19(16)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWNIALYWRIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
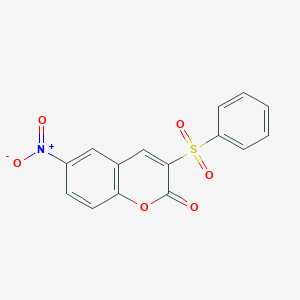
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
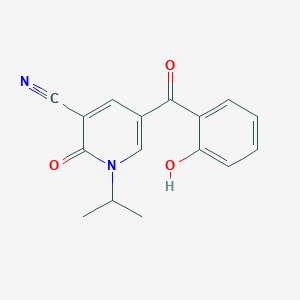
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
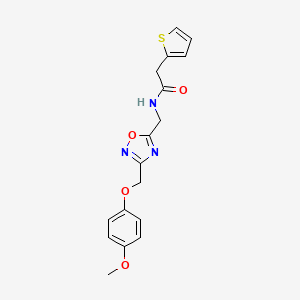
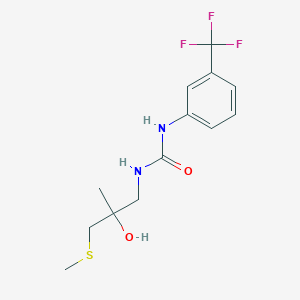
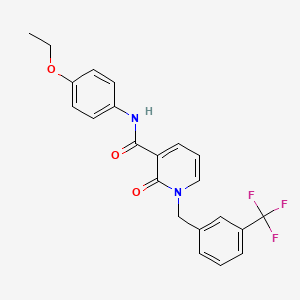
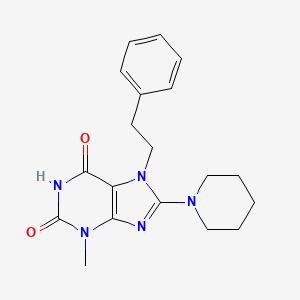
acetonitrile](/img/structure/B2951926.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
